(3-(4-Aminonaphthalen-1-yl)phenyl)methanol
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Overview
Description
(3-(4-Aminonaphthalen-1-yl)phenyl)methanol is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . This compound features a naphthalene ring substituted with an amino group and a phenylmethanol group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Aminonaphthalen-1-yl)phenyl)methanol typically involves the reaction of 4-aminonaphthalene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(3-(4-Aminonaphthalen-1-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or the phenylmethanol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(3-(4-Aminonaphthalen-1-yl)phenyl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-(4-Aminonaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group and the phenylmethanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenemethanol, 4-amino-: Similar structure but lacks the phenylmethanol group.
Tris[4-(naphthalen-1-yl)phenyl]amine: Contains multiple naphthalene rings and is used in organic electronics.
Uniqueness
(3-(4-Aminonaphthalen-1-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H15NO |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
[3-(4-aminonaphthalen-1-yl)phenyl]methanol |
InChI |
InChI=1S/C17H15NO/c18-17-9-8-14(15-6-1-2-7-16(15)17)13-5-3-4-12(10-13)11-19/h1-10,19H,11,18H2 |
InChI Key |
BVRNUFDVOPYKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
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